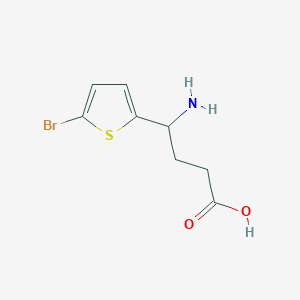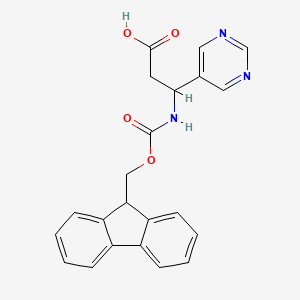
O-(2,4,5-Trifluorobenzyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,5-Trifluorobenzyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,5-trifluorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
O-(2,4,5-Trifluorobenzyl)hydroxylamine: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which O-(2,4,5-Trifluorobenzyl)hydroxylamine exerts its effects depends on the specific reaction or application. Generally, the hydroxylamine group can act as a nucleophile, participating in various chemical transformations. The trifluorobenzyl moiety can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
O-(2,4,5-Trifluorobenzyl)hydroxylamine: can be compared with other hydroxylamine derivatives such as:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(2,4-Difluorobenzyl)hydroxylamine
- O-(2,4,6-Trifluorobenzyl)hydroxylamine
These compounds share similar reactivity patterns but differ in their fluorination patterns, which can affect their chemical properties and applications. This compound is unique due to its specific trifluorination, which can enhance its stability and reactivity in certain contexts.
特性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-7(10)6(9)1-4(5)3-12-11/h1-2H,3,11H2 |
InChIキー |
RETUMVVGCDUCSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

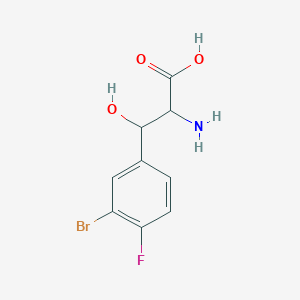

![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
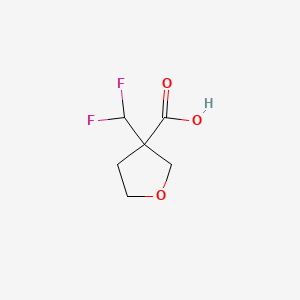
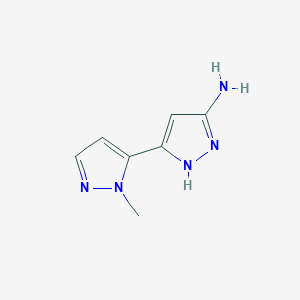
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
